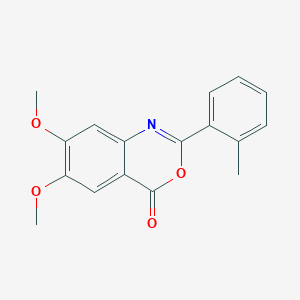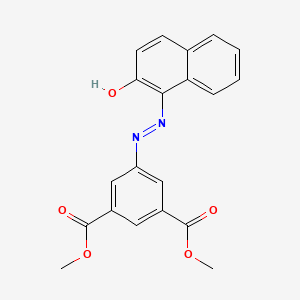
(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile, more commonly known as DMPPS, is a synthetic organic compound that has recently been studied for its potential uses in scientific research. It is an organosulfur compound with an amide group and a nitrile group. DMPPS has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology, as well as in laboratory experiments.
Applications De Recherche Scientifique
Asymmetric Cyclopropanation
The compound's application in asymmetric cyclopropanation was explored in a study by Midura and Mikołajczyk (2002). They found that chiral vinyl p-tolyl sulfoxides undergo cyclopropanation with sulfur ylides in a highly diastereoselective manner. This process is relevant for synthesizing enantiomerically pure cyclopropane-phosphonic acids, which are analogs of the GABA B antagonist, phaclofen (Midura & Mikołajczyk, 2002).
Fluorescent Molecular Probes
Diwu et al. (1997) developed new fluorescent solvatochromic dyes, incorporating a dimethylamino group and a sulfonyl group in a 2,5-diphenyloxazole framework. This configuration created a "push-pull" electron transfer system, resulting in strong solvent-dependent fluorescence. Such compounds are valuable in developing ultra-sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Protection against Excitotoxic Death
Lu and Mattson (2001) reported that dimethyl sulfoxide (DMSO), a related compound, can protect against excitotoxic death in hippocampal neurons. DMSO inhibited glutamate responses, suppressed calcium influx, and prevented excitotoxic neuronal death. This suggests potential therapeutic applications of DMSO and related compounds in neurodegenerative conditions (Lu & Mattson, 2001).
Enantioseparation in High-Performance Liquid Chromatography
Gegenava et al. (2014) studied the enantioseparation of chiral sulfoxides, which is significant for understanding the stereochemical properties of such compounds. They demonstrated successful separation of enantiomers using polysaccharide-based chiral columns, highlighting the chiral properties and potential applications of sulfoxide compounds (Gegenava et al., 2014).
Synthesis of Tryptophan Precursor
Tanaka, Yasuo, and Torii (1989) explored the transformation of 2-nitrotoluene, leading to the synthesis of a tryptophan precursor. This research indicates the potential of such compounds in synthesizing essential amino acids and related biochemicals (Tanaka, Yasuo, & Torii, 1989).
Propriétés
IUPAC Name |
(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13-5-8-16(9-6-13)23(21,22)17(11-19)12-20-18-10-14(2)4-7-15(18)3/h4-10,12,20H,1-3H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMCUUCKNXALSP-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=C(C=CC(=C2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=C(C=CC(=C2)C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2645735.png)


![4-Iodo-6-phenyldibenzo[b,d]furan](/img/structure/B2645741.png)

![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2645743.png)

![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)
![N-(2-{4-[2-(4-ethylphenoxy)ethanesulfonamido]phenoxy}ethyl)acetamide](/img/structure/B2645747.png)


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2645753.png)

![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2645756.png)